beta-Isorenieratene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H52 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene |
InChI |
InChI=1S/C40H52/c1-30(18-13-20-32(3)23-27-38-35(6)26-25-34(5)37(38)8)16-11-12-17-31(2)19-14-21-33(4)24-28-39-36(7)22-15-29-40(39,9)10/h11-14,16-21,23-28H,15,22,29H2,1-10H3/b12-11+,18-13+,19-14+,27-23+,28-24+,30-16+,31-17+,32-20+,33-21+ |
InChI Key |
NMMZEYGYFYIADS-FOHJNKRASA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CC(=C2C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C |
Origin of Product |
United States |
Biosynthesis Pathways and Enzymology of Beta Isorenieratene
Overview of the Isoprenoid Precursor Pathways (MEP pathway)
The journey to beta-isorenieratene begins with the synthesis of the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In bacteria, the primary route for producing these precursors is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.org This pathway is essential for the biosynthesis of a vast array of isoprenoid compounds, including carotenoids.
The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The product, 1-deoxy-D-xylulose-5-phosphate (DXP), is then converted to MEP by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). A series of subsequent enzymatic reactions ultimately yields IPP and DMAPP. These C5 units are the universal precursors for the assembly of higher-order isoprenoid structures.
Core Carotenoid Biosynthesis Leading to Lycopene (B16060)
With the C5 precursors in hand, the biosynthesis shifts to the dedicated carotenoid pathway. The initial phase involves the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by GGPP synthase.
Phytoene (B131915) Synthase (CrtB) Functionality
The first committed step in the biosynthesis of C40 carotenoids is the head-to-head condensation of two molecules of GGPP to produce the colorless C40 carotenoid, phytoene. researchgate.net This pivotal reaction is catalyzed by the enzyme phytoene synthase, encoded by the crtB gene. researchgate.net Phytoene synthase represents a critical regulatory point in the pathway, channeling the flow of GGPP specifically towards carotenoid production.
Phytoene Desaturase (CrtI) and Lycopene Formation
The colorless phytoene molecule undergoes a series of desaturation reactions to introduce conjugated double bonds, which are responsible for the characteristic colors of carotenoids. In many bacteria, a single enzyme, phytoene desaturase (CrtI), carries out four successive desaturation steps. researchgate.net This process converts phytoene into the vibrant red, linear carotenoid, lycopene. researchgate.net The extended system of conjugated double bonds in lycopene is not only responsible for its color but also serves as the structural foundation for the subsequent cyclization reactions.
Divergent Pathways to this compound and Isorenieratene (B1244745)
The formation of lycopene marks a significant branch point in the carotenoid biosynthetic pathway. From here, the linear molecule can be modified in various ways to produce a diverse array of cyclic carotenoids.
Cyclization to Beta-Carotene (B85742): Role of Lycopene Cyclases (CrtY, CrtYcYd)
The formation of beta-carotene from lycopene is a crucial step leading towards this compound. This reaction is catalyzed by lycopene cyclases, which introduce β-ionone rings at one or both ends of the linear lycopene molecule. In many bacteria, the enzyme lycopene β-cyclase, encoded by the crtY gene, is responsible for this transformation. researchgate.net Some bacteria, such as Brevibacterium linens, utilize a heterodimeric cyclase, CrtYcYd, for this purpose. researchgate.net The cyclization process proceeds via the monocyclic intermediate, gamma-carotene, to yield the dicyclic beta-carotene. researchgate.netwikipedia.org
| Enzyme | Gene | Function |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the initial reaction of the MEP pathway. |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Converts DXP to MEP. |
| Geranylgeranyl pyrophosphate synthase | CrtE | Synthesizes the C20 precursor GGPP. |
| Phytoene synthase | CrtB | Catalyzes the first committed step in carotenoid biosynthesis, forming phytoene. researchgate.net |
| Phytoene desaturase | CrtI | Converts phytoene to lycopene through four desaturation steps. researchgate.net |
| Lycopene β-cyclase | CrtY | Cyclizes lycopene to form beta-carotene. researchgate.net |
| Heterodimeric lycopene cyclase | CrtYcYd | An alternative lycopene cyclase found in some bacteria. researchgate.net |
| Carotene desaturase/methyltransferase | CrtU | Converts beta-carotene to isorenieratene via this compound. rhea-db.org |
Specific Desaturation and Methyltransferation for this compound Formation
The final and defining steps in the biosynthesis of this compound involve the aromatization of one of the β-ionone rings of beta-carotene. This transformation is catalyzed by a unique enzyme known as carotene desaturase/methyltransferase, encoded by the crtU gene. rhea-db.org This enzyme is responsible for the conversion of beta-carotene to isorenieratene, with this compound being a key intermediate in this process. rhea-db.org
The CrtU enzyme performs a dual function: it introduces additional double bonds into one of the β-rings, leading to its aromatization, and simultaneously catalyzes the transfer of a methyl group. rhea-db.org This results in the formation of the characteristic φ-ring of this compound. The conversion of the second β-ring of this compound to another φ-ring by the same CrtU enzyme leads to the formation of isorenieratene. rhea-db.org This desaturation and methyltransferation mechanism is a hallmark of aromatic carotenoid biosynthesis in organisms like green sulfur bacteria and certain actinomycetes. rhea-db.org
The formation of the aromatic carotenoid β-isorenieratene is a key step in the biosynthesis of isorenieratene in certain microorganisms. This process involves specific enzymes that modify the structure of β-carotene.
Role of CrtU (Beta-Carotene Desaturase)
The enzyme CrtU, a type of β-carotene desaturase, is central to the biosynthesis of β-isorenieratene and subsequently isorenieratene. rhea-db.orgqmul.ac.uk This enzyme is found in some green sulfur bacteria, cyanobacteria, and actinobacteria. qmul.ac.uk CrtU's primary function is to introduce additional double bonds into the β-ring of a carotenoid, which leads to the aromatization of the ionone (B8125255) ring. qmul.ac.uk A notable feature of this reaction is the transfer of a methyl group from the C-1 position to the C-2 position of the ring. qmul.ac.uk
In organisms like Brevibacterium linens, CrtU is known to desaturate the β-ionone rings of β-carotene and concurrently transfer a methyl group to form the aromatic carotenoid isorenieratene. asm.org Functional analysis of genes from Streptomyces griseus identified CrtU as a unique desaturase responsible for the conversion of β-carotene to isorenieratene via β-isorenieratene through a desaturation and methyl-transfer mechanism. rhea-db.org Sequence analysis of the crtU gene has revealed conserved regions at both the N-terminus and C-terminus, which are common to various carotene desaturases, as well as a motif typically found in methyltransferases. rhea-db.org
Sequential Conversion: Beta-Carotene to this compound to Isorenieratene
The biosynthesis of isorenieratene from β-carotene is a sequential process with β-isorenieratene as a key intermediate. This pathway has been particularly studied in actinobacteria. researchgate.net
Beta-Carotene to this compound: The initial step involves the action of the CrtU enzyme on one of the β-rings of β-carotene. CrtU introduces double bonds, leading to the formation of an aromatic φ-ring and creating the intermediate compound, β-isorenieratene (φ,β-carotene). qmul.ac.uk
This compound to Isorenieratene: The CrtU enzyme then acts on the second β-ring of β-isorenieratene. This second aromatization step results in the formation of isorenieratene (φ,φ-carotene), which has two aromatic end groups. rhea-db.orgqmul.ac.uk
This sequential conversion has been demonstrated through heterologous expression studies. For instance, when the β-carotene pathway was reconstructed in E. coli and extended with the B. linens CrtU, β-carotene was converted into isorenieratene as the major product, with a smaller amount of a β-isorenieratene-like compound also being produced. asm.org
Isorenieratene Biosynthesis in Different Organisms
The pathways for isorenieratene biosynthesis vary among different groups of bacteria, highlighting distinct evolutionary strategies for producing this aromatic carotenoid.
Isorenieratene Biosynthesis in Green Sulfur Bacteria (GSB)
In green sulfur bacteria (GSB), the biosynthesis of isorenieratene follows a pathway that is distinct from that in actinobacteria, particularly in the early cyclization steps. researchgate.netnih.gov Brown-colored strains of GSB are known to produce isorenieratene. wikipedia.org
The synthesis of dicyclic carotenoids in GSB involves the cooperative action of two carotenoid cyclases, CruA and CruB. asm.orgnih.gov Genomic analyses have shown that all GSB have a gene for CruA, while species that produce isorenieratene also possess a paralogous gene, cruB. nih.gov
CruA: This enzyme is a lycopene monocyclase, responsible for the initial cyclization of lycopene to form γ-carotene. asm.orgnih.gov
CruB: This enzyme acts as a γ-carotene cyclase, converting γ-carotene into β-carotene. This is the first committed step specifically leading to isorenieratene in these bacteria. nih.govfrontiersin.orgresearchgate.net
This two-enzyme system allows GSB to produce a dicyclic carotenoid with identical rings. nih.gov
In GSB, the modification of γ-carotene serves as the crucial branch point for the synthesis of monocyclic (like chlorobactene) and dicyclic (like isorenieratene) carotenoids. asm.orgnih.gov This is a significant difference from the pathway in cyanobacteria, where the cyclization of lycopene is the primary branch point. nih.gov After the formation of γ-carotene by CruA, the pathway can either proceed to form monocyclic carotenoids or be directed by CruB towards the dicyclic β-carotene, the precursor for isorenieratene. asm.orgnih.gov
Isorenieratene Biosynthesis in Actinobacteria (e.g., Streptomyces, Mycobacterium, Brevibacterium, Rhodococcus)
Actinobacteria represent another major group of organisms known to synthesize isorenieratene. nih.gov The pathway in these bacteria has been elucidated through genetic and functional studies.
The genes responsible for isorenieratene biosynthesis in actinobacteria are typically organized in a gene cluster. rhea-db.org For example, in Streptomyces griseus, a carotenogenic gene cluster was identified that contains the necessary genes for the synthesis of isorenieratene. rhea-db.orgasm.org Functional analysis of these genes, often through heterologous expression in E. coli, has revealed their specific roles. asm.org
In Brevibacterium linens, seven carotenogenic enzymes are involved in producing isorenieratene and its derivatives. These include enzymes for the synthesis of the precursor lycopene (CrtE, CrtB, CrtI), a lycopene cyclase (CrtYcYd), the key β-carotene desaturase (CrtU), and a cytochrome P450 monooxygenase for further modifications. asm.org Similarly, studies on Streptomyces have identified biosynthetic gene clusters (BGCs) for isorenieratene synthesis. pnas.orgfrontiersin.org While these clusters are often silent under standard laboratory conditions, their activation can lead to the production of these carotenoids. plos.org The core genes within these clusters typically include those for phytoene synthesis, desaturation, cyclization to β-carotene, and the final aromatization steps catalyzed by CrtU. frontiersin.orgmdpi.com
Isorenieratene Biosynthesis in Actinobacteria (e.g., Streptomyces, Mycobacterium, Brevibacterium, Rhodococcus)
Unique Desaturase and Methyltransferase Mechanisms
The biosynthesis of the aromatic φ-end group characteristic of β-isorenieratene from a standard β-ionone ring is a sophisticated biochemical transformation catalyzed by a single, specialized enzyme. This process involves both the introduction of new double bonds (desaturation) and a concurrent intramolecular rearrangement (methyl transfer).
The key enzyme responsible for this conversion is carotenoid φ-ring synthase , encoded by the CrtU gene. qmul.ac.uk This enzyme is found in green sulfur bacteria (GSB) and certain actinobacteria. expasy.orgnih.gov It acts on the β-ring of a carotenoid precursor, most notably β-carotene, to form the aromatic φ-ring. researchgate.net The reaction catalyzed by CrtU is unique because it combines two distinct activities: an oxidoreductase function that aromatizes the ring and a methyltransferase function that shifts a methyl group. qmul.ac.uk
The mechanism involves the introduction of additional double bonds into the β-end group. qmul.ac.ukexpasy.org This desaturation process leads to the aromatization of the ionone ring. A direct and defining consequence of this aromatization is the migration of one of the methyl groups from the C-1 position to the C-2 position of the ring. qmul.ac.ukexpasy.org This dual-function capability within a single enzyme makes the CrtU-catalyzed formation of the φ-ring a remarkable event in carotenoid biosynthesis.
Table 1: Key Enzyme in the Aromatization Step of β-Isorenieratene Biosynthesis
| Feature | Description |
|---|---|
| Enzyme Name | Carotenoid φ-ring synthase qmul.ac.uk |
| Gene Name | CrtU qmul.ac.ukgenome.jp |
| EC Number | 1.3.99.39 qmul.ac.ukexpasy.org |
| Substrate | Carotenoid β-end group (e.g., in β-carotene) qmul.ac.ukgenome.jp |
| Product | Carotenoid φ-end group (e.g., in β-isorenieratene) qmul.ac.uk |
| Catalytic Function | Introduces double bonds to aromatize the β-ring and transfers a methyl group from C-1 to C-2. qmul.ac.ukexpasy.org |
Research has confirmed the function of CrtU in various organisms. In actinobacteria like Streptomyces, the pathway proceeds from lycopene to β-carotene via a lycopene cyclase (CrtY), after which CrtU catalyzes the final desaturation and methylation to produce isorenieratene, with β-isorenieratene as the intermediate. nih.govresearchgate.net While GSB also use CrtU for this final aromatization step, their pathway to synthesize the β-carotene precursor is notably different, involving distinct enzymes such as CruA and CruB. nih.govasm.org
To highlight the unique nature of the CrtU mechanism, it can be compared to the related enzyme CruE, found in some cyanobacteria. pnas.org CruE is also a β-ring desaturase/methyltransferase, but it synthesizes a different type of aromatic ring known as a χ-ring (chi-ring), which has a 1,2,3-trimethyl substitution pattern, as seen in the carotenoid synechoxanthin. pnas.orgresearchgate.net This contrasts with the φ-ring's 1,2,5-trimethyl substitution pattern created by CrtU. researchgate.net The existence of these distinct enzymes underscores the specialized evolution of biochemical pathways for producing different aromatic carotenoids.
Table 2: Comparison of Aromatic Ring Forming Desaturase/Methyltransferase Enzymes
| Feature | CrtU (φ-ring synthase) | CruE (χ-ring synthase) |
|---|---|---|
| Gene | CrtU qmul.ac.uk | cruE pnas.org |
| Aromatic Ring Formed | φ-ring (phi-ring) qmul.ac.uk | χ-ring (chi-ring) researchgate.net |
| Methyl Substitution | 1,2,5-trimethylphenyl group | 1,2,3-trimethylphenyl group researchgate.net |
| Example Products | β-Isorenieratene, Isorenieratene expasy.org | Synechoxanthin, Renierapurpurin pnas.org |
| Found In | Green Sulfur Bacteria, Actinobacteria expasy.orgnih.gov | Certain Cyanobacteria pnas.org |
Ecological Distribution and Biological Sources of Beta Isorenieratene
Occurrence in Anoxygenic Phototrophic Bacteria
Anoxygenic phototrophic bacteria are a diverse group of microorganisms that perform photosynthesis without producing oxygen. Among them, certain families are notable for their synthesis of aromatic carotenoids, including beta-isorenieratene.
Green sulfur bacteria (GSB), belonging to the family Chlorobiaceae, are the principal producers of this compound. wikipedia.org These obligate anaerobic photoautotrophs are typically found in anoxic, sulfide-rich aquatic environments where light can penetrate, such as the chemocline of stratified lakes and seas. wikipedia.orgnih.gov
The carotenoids produced by GSB are predominantly those with cyclic, aromatic end groups. asm.org Brown-colored species of GSB, which utilize bacteriochlorophyll (B101401) e as their primary light-harvesting pigment, are the main synthesizers of the dicyclic carotenoids isorenieratene (B1244745) and β-isorenieratene. wikipedia.orgasm.org This is in contrast to the green-colored GSB species that primarily produce the monocyclic carotenoid chlorobactene (B1254000). asm.org The presence of this compound is often associated with brown-colored GSB strains like Chlorobium phaeobacteroides. nih.govnih.gov It is believed that the production of aromatic carotenoids like this compound is an adaptation that allows these organisms to thrive in low-light conditions. wikipedia.org
The detection of this compound and its diagenetic product, isorenieratane, in sediments serves as a robust biomarker for photic zone euxinia (PZE), a condition where anoxic and sulfidic waters extend into the light-penetrated zone of the water column. wikipedia.orgresearchgate.net
Purple sulfur bacteria (PSB), belonging to the order Chromatiales, are another group of anoxygenic phototrophs that thrive in similar anoxic and sulfidic environments as GSB. wikipedia.org While GSB are the primary producers of this compound, PSB are known to synthesize other aromatic carotenoids, such as okenone. wikipedia.orgearthdoc.orgcarotenoiddb.jp The biosynthesis of these aromatic carotenoids in both GSB and PSB involves distinct pathways and enzymatic machinery. earthdoc.org The presence of different aromatic carotenoids can thus help differentiate between the contributions of these two groups of bacteria in both modern and ancient environments. mit.edu Although this compound is not a characteristic pigment of PSB, their role in producing other aromatic carotenoids provides a broader context for the ecological significance of this class of compounds in anoxic photic zones.
Presence in Chemotrophic Bacteria
While this compound is most famously associated with phototrophic green sulfur bacteria, its biosynthesis is not exclusive to them. A number of non-phototrophic, or chemotrophic, bacteria are also capable of producing this aromatic carotenoid.
The biosynthesis of isorenieratene and its precursor this compound has been confirmed in several genera within the phylum Actinobacteria. nih.govnih.gov This is the only other bacterial lineage besides the Chlorobiaceae where the production of isorenieratene is well-established. nih.govasm.org The function of this compound in these non-photosynthetic organisms is not fully understood but may be related to providing protection against light-induced damage, particularly from blue or UV radiation. nih.govasm.org
Streptomyces : Several species of Streptomyces have been identified as producers of this compound. scholarsresearchlibrary.com For example, Streptomyces griseus has been a model organism for studying the genetic pathways involved in isorenieratene synthesis. nih.gov Streptomyces coelicolor A3(2) has also been shown to produce both isorenieratene and its precursor, β-carotene, particularly when induced by blue light. nih.gov
Mycobacterium : The production of isorenieratene has been reported in Mycobacterium phlei. nih.gov
Brevibacterium : Brevibacterium linens, a bacterium known for its role in the ripening of certain surface-ripened cheeses, is also capable of synthesizing aromatic carotenoids, including those in the isorenieratene pathway. researchgate.netasm.org
Rhodococcus : Species within the genus Rhodococcus have been found to produce this compound. tandfonline.com For instance, Rhodococcus sp. B7740, isolated from deep seawater in the Arctic, produces a variety of carotenoids, including isorenieratene. nih.govresearchgate.net Another novel strain, Rhodococcus aetherivorans N1, was also found to produce isorenieratene. researchgate.net
Actinobacterial Genera Producing this compound
| Genus | Species Example(s) | Key Findings |
|---|---|---|
| Streptomyces | S. griseus, S. coelicolor | Produces this compound; gene clusters for biosynthesis have been studied. nih.govscholarsresearchlibrary.comnih.gov |
| Mycobacterium | M. phlei | Identified as a producer of isorenieratene. nih.gov |
| Brevibacterium | B. linens | Synthesizes aromatic carotenoids as part of the isorenieratene pathway. researchgate.netasm.org |
| Rhodococcus | Rhodococcus sp. B7740, R. aetherivorans | Isolated from marine environments and found to produce isorenieratene. tandfonline.comnih.govresearchgate.net |
The isolation of chemotrophic bacteria capable of producing this compound from diverse environments highlights their broad ecological distribution. These bacteria have been found in both terrestrial and marine settings. For instance, various Streptomyces species are commonly isolated from soil and marine sediments. scholarsresearchlibrary.com The discovery of a Rhodococcus species producing isorenieratene in deep Arctic seawater demonstrates that the capacity for synthesizing this carotenoid exists even in cold, aphotic environments. nih.govresearchgate.net A comprehensive study of pigmented bacteria from King George Island in Antarctica revealed a high diversity of carotenoid-producing bacteria, suggesting their important role in adapting to extreme conditions. tandfonline.com While this study focused on carotenoids like zeaxanthin (B1683548) and astaxanthin, it underscores the widespread occurrence of carotenoid production in bacteria from diverse and extreme habitats. springernature.com The yet-uncultured Binatota phylum, with genomes recovered from various environments, also shows the genetic potential for beta-carotene (B85742) and isorenieratene biosynthesis. nih.gov
Distribution in Extreme Environments
The presence of this compound and the organisms that produce it are often associated with extreme environments. These settings are typically characterized by conditions such as anoxia, high sulfide (B99878) concentrations, and low light availability.
The primary habitat for the main producers of this compound, the green sulfur bacteria, are euxinic water bodies. wikipedia.org The Black Sea is a classic example of such an environment, where a monospecific population of green sulfur bacteria has been found thriving at depths of around 100 meters, a zone with minimal light and high concentrations of hydrogen sulfide. nih.gov Pigment analysis from this chemocline revealed the presence of both isorenieratene and β-isorenieratene. nih.gov
Beyond anoxic basins, bacteria producing this compound have been isolated from other extreme locations. The isolation of Rhodococcus sp. B7740 from 25-meter deep seawater in the Arctic points to the adaptation of these bacteria to cold and potentially light-limited marine environments. nih.govresearchgate.netmdpi-res.com Carotenoids, in general, are known to play a protective role in bacteria found in extreme settings, helping them to withstand harsh temperatures and high levels of UV radiation. tandfonline.com The presence of carotenoids like this compound in bacteria from hypersaline and deep-sea environments suggests their importance for survival under such challenging conditions. nih.gov
This compound in Extreme Environments
| Environment Type | Example Location | Producing Organism(s) | Significance |
|---|---|---|---|
| Anoxic/Euxinic Marine Basins | Black Sea | Green Sulfur Bacteria (e.g., Chlorobium phaeobacteroides) | Biomarker for photic zone euxinia. wikipedia.orgnih.gov |
| Deep Marine Waters | Arctic Ocean | Chemotrophic Bacteria (e.g., Rhodococcus sp. B7740) | Indicates carotenoid production in cold, aphotic zones. nih.govresearchgate.net |
| Ancient Lacustrine Sediments | Banyoles lacustrine area, Spain | Green Sulfur Bacteria (inferred) | Paleoenvironmental indicator of past sulfide-rich anoxia in the photic zone. fao.org |
Hypersaline Habitats and Halophiles
Hypersaline environments, such as salt lakes and solar salterns, are characterized by salt concentrations that significantly exceed that of seawater. bates.edutos.org These extreme habitats are populated by halophilic ("salt-loving") microorganisms, which have evolved unique adaptations to thrive in high-salinity conditions. bates.edutos.org Halophiles encompass a diverse range of bacteria, archaea, and eukarya. bates.edu
Several species of halophilic bacteria and archaea are known to produce carotenoid pigments, which often impart a red or orange hue to the water and salt crusts of these environments. uliege.beCurrent time information in Pacific/Auckland. These carotenoids, which can include derivatives of bacterioruberin (B1237277), salinixanthin, β-carotene, and lycopene (B16060), play a crucial role in protecting the microorganisms from the harsh solar radiation and oxidative stress prevalent in their habitats. uliege.beCurrent time information in Pacific/Auckland. While direct and widespread detection of this compound in all halophiles has not been extensively documented, the presence of green sulfur bacteria in stratified saline lakes suggests its potential occurrence in these settings. mdpi.com These bacteria are primary producers of isorenieratene and its precursors. mdpi.com
Table 1: Characteristics of Hypersaline Environments and Halophilic Microorganisms
| Feature | Description |
| Environment Type | Saline lakes, solar salterns, salt flats. bates.edutos.org |
| Key Abiotic Factors | High salinity, high solar radiation, potential for extreme temperatures and pH. Current time information in Pacific/Auckland. |
| Dominant Microorganisms | Halophilic Archaea (e.g., Halobacteriaceae), Bacteria, and some Eukarya (e.g., Dunaliella salina). uliege.benih.gov |
| Key Adaptations | Production of compatible solutes, specialized cell membranes, and protective pigments like carotenoids. bates.edu |
| Associated Carotenoids | Bacterioruberin, Salinixanthin, β-carotene, Lycopene. uliege.beCurrent time information in Pacific/Auckland. |
Cold Environments (e.g., Arctic Ocean Isolates)
Cold environments, such as the Arctic and Antarctic, represent another extreme habitat where microbial life has adapted to survive. nih.govgeomar.de These polar regions are characterized by permanently low temperatures, seasonal ice cover, and fluctuating light availability. nih.gov Microbial communities in these areas include bacteria, archaea, and eukaryotic algae that colonize various niches, from sea ice and glacial meltwaters to the underlying sediments. nih.govgeomar.de
Microorganisms in polar environments have developed strategies to cope with the cold, including the production of cold-adapted enzymes and protective pigments. nih.gov For instance, blooms of specific bacteria, such as Janthinobacterium sp., have been observed in Arctic waters during the winter. frontiersin.org While Betaproteobacteria are typically rare in marine settings, such blooms indicate that certain microbes can become abundant under specific environmental triggers. frontiersin.org
The microbial communities in Antarctica are also known to harbor a great diversity of biosynthetic gene clusters, with terpenes—the class of compounds to which carotenoids belong—being the most abundant. researchgate.net This suggests a high potential for the production of various pigments. Although the presence of this compound has not been specifically reported in Arctic or Antarctic isolates in the available literature, the genetic potential for carotenoid synthesis in these environments is evident.
Gypsum-Colonizing Microorganisms
Gypsum (CaSO₄·2H₂O) is a common evaporitic mineral that provides a suitable substrate for microbial colonization in a variety of environments, including hot and cold deserts and hypersaline ponds. nih.govwikipedia.org These rock-dwelling, or endolithic, communities are often dominated by cyanobacteria and other microorganisms that find protection from excessive UV radiation and desiccation within the gypsum crystals. wikipedia.orgmdpi.com
The translucent nature of gypsum allows sufficient light to penetrate for photosynthetic organisms to thrive just below the surface. geomar.dewikipedia.org Pigment analysis of these endolithic communities has revealed the presence of various carotenoids and chlorophylls (B1240455). researchgate.net
Significantly, isorenieratene has been consistently detected in extracts from the marls of the Miocene Gessoso-solfifera Formation in Italy, which is a gypsum-rich deposit. nih.gov This finding directly links the production of this aromatic carotenoid to microorganisms inhabiting gypsum deposits. The organisms responsible induce mineral dissolution to extract water, leading to a phase transformation of gypsum to anhydrite. mdpi.com
Table 2: Microbial Colonization of Gypsum
| Feature | Description |
| Habitat | Endolithic (within rock) communities in gypsum crusts. wikipedia.org |
| Environment Types | Hot and cold deserts, hypersaline lakes, Miocene evaporite formations. nih.govwikipedia.org |
| Dominant Microorganisms | Cyanobacteria, eukaryotic algae, and diverse heterotrophic bacteria. nih.gov |
| Protective Function of Gypsum | Shields microbes from UV radiation and desiccation while allowing light penetration. wikipedia.org |
| Key Biomarker Detected | Isorenieratene. nih.gov |
Indirect Detection and Environmental Markers
The chemical stability of this compound and its diagenetic products allows them to be preserved in the geological record for millions of years. This persistence makes them invaluable molecular fossils, or biomarkers, that provide insights into past environmental conditions.
Sedimentary Records and Geological Time Scales
Derivatives of isorenieratene are preserved in sedimentary rocks and oils, serving as molecular indicators of the environmental conditions at the time of deposition. researchgate.netunige.it Upon diagenesis and catagenesis, isorenieratene is transformed into more stable compounds like isorenieratane through processes such as the saturation of double bonds. researchgate.net
These molecular fossils can be traced back through geological time, with isorenieratene derivatives having been identified in sedimentary rocks from the Paleozoic and Mesozoic eras. researchgate.net For example, their presence in the 1.64-billion-year-old Barney Creek Formation in Australia indicates that the necessary biological machinery for their synthesis existed during the Proterozoic. frontiersin.org The preservation of these biomarkers for over a billion years allows for the reconstruction of ancient microbial ecosystems and their biogeochemical cycles. frontiersin.org
Photic Zone Euxinia (PZE) Indicators
The primary producers of this compound are green sulfur bacteria (GSB), members of the family Chlorobiaceae. researchgate.net These bacteria are strictly anaerobic photoautotrophs that require both light and hydrogen sulfide (H₂S) to perform anoxygenic photosynthesis. researchgate.net Their presence is therefore restricted to environments where anoxic and sulfidic (euxinic) waters extend into the photic zone—the upper layer of a body of water that receives sunlight. researchgate.net
Consequently, the discovery of isorenieratene and its diagenetic products, such as isorenieratane, in sediments provides unequivocal evidence for photic zone euxinia (PZE) in the past. nih.govresearchgate.net These biomarkers are powerful proxies for reconstructing ancient water column stratification and anoxia. The presence of isorenieratane in petroleum source rocks suggests that anoxic conditions, which favor the preservation of organic matter, were prevalent during their formation. researchgate.net Furthermore, the detection of these biomarkers during periods of mass extinction, such as the Permian-Triassic extinction, points to widespread PZE as a potential contributing factor to the biotic crisis.
Table 3: this compound Derivatives as PZE Indicators
| Biomarker | Biological Source | Environmental Indication | Geological Significance |
| Isorenieratane (and other derivatives) | Green Sulfur Bacteria (Chlorobiaceae) | Photic Zone Euxinia (PZE): Anoxic and sulfidic conditions in the sunlit water column. researchgate.netresearchgate.net | Traces ancient anoxic events, petroleum source rock formation, and conditions during mass extinctions. researchgate.net |
| Chlorobactane | Green Sulfur Bacteria (Chlorobiaceae) | Often found alongside isorenieratane, confirming a GSB source and PZE. mdpi.com | Corroborates paleoenvironmental reconstructions based on isorenieratene. |
| Okenane | Purple Sulfur Bacteria (Chromatiaceae) | Indicates PZE, often co-occurring with GSB biomarkers. | Provides a more complete picture of the anoxygenic photosynthetic community. |
Association with Host Organisms (e.g., Sponges via Symbionts)
This compound and related aryl carotenoids are not only found in free-living bacteria but are also associated with host organisms, most notably marine sponges. Isorenieratene was first isolated from the orange-colored sponge Reniera japonica. The vibrant colors of many marine sponges are due to the presence of various carotenoids.
The presence of isorenieratene in sponges is attributed to a symbiotic relationship with microorganisms, specifically green sulfur bacteria. Sponges host dense and diverse microbial communities that can constitute a significant portion of the sponge's biomass. These symbionts are involved in various ecological functions, including nutrient acquisition and the production of secondary metabolites.
Bacterial symbionts are a known source of carotenoids in sponges. While the sponge itself may not synthesize these compounds, it benefits from the pigments produced by its microbial partners. This symbiotic relationship provides a mechanism for the concentration of this compound in marine environments outside of strictly euxinic water columns, although the symbionts themselves likely require micro-anoxic niches within the sponge tissue to thrive.
Biological Roles and Physiological Functions in Producer Organisms
Light Harvesting and Accessory Pigment Function in Photosynthesis
Beta-isorenieratene, a diaromatic carotenoid, plays a crucial role as a light-harvesting pigment, particularly in the brown-colored strains of green sulfur bacteria (GSB) such as Chlorobium phaeovibrioides. nih.gov These anaerobic photoautotrophs are uniquely adapted to thrive in low-light environments, and this compound is a key component of their specialized photosynthetic apparatus. wikipedia.orgfrontiersin.org As an accessory pigment, this compound absorbs light in the blue-green region of the spectrum (approximately 400–550 nm), a range where bacteriochlorophylls have weaker absorption. frontiersin.org This captured light energy is then transferred to bacteriochlorophylls, thereby broadening the spectrum of light that can be used for photosynthesis and enhancing the organism's metabolic efficiency in light-limited conditions. wikipedia.orgfrontiersin.org
The transfer of absorbed light energy from this compound to bacteriochlorophylls occurs via a highly efficient process known as singlet-singlet energy transfer. vu.nl When a this compound molecule absorbs a photon, it is promoted to an excited singlet state, typically the S2 state. vu.nlmdpi.com From this state, the energy can be transferred to the Qx state of a nearby bacteriochlorophyll (B101401) molecule. mdpi.comresearchgate.net Alternatively, the this compound molecule can undergo a very rapid internal conversion to its lower-energy S1 excited state, from which the energy can be transferred to the Qy state of bacteriochlorophyll. mdpi.com
The efficiency of this energy transfer is dependent on several factors, including the excited state energies of the donor (carotenoid) and acceptor (bacteriochlorophyll), the distance and orientation between the two molecules, and the lifetime of the carotenoid's excited state. nih.gov Studies on aryl carotenoids have shown that isorenieratene (B1244745) possesses a longer S1 lifetime (approximately 12 picoseconds) compared to its non-aromatic counterpart, β-carotene (~9 picoseconds). researchgate.net This longer lifetime could potentially facilitate more efficient energy transfer to bacteriochlorophylls within the light-harvesting complexes.
Table 1: Comparison of Excited State Lifetimes of Isorenieratene and β-Carotene
| Carotenoid | S1 Lifetime (picoseconds) |
| Isorenieratene | 12 |
| β-Carotene | ~9 |
This interactive table provides a comparison of the first excited singlet state (S1) lifetimes for isorenieratene and β-carotene.
Green sulfur bacteria possess unique and highly efficient light-harvesting antennae called chlorosomes. wikipedia.orgfrontiersin.org These structures are large supramolecular aggregates of bacteriochlorophylls (c, d, or e) and carotenoids, enclosed by a lipid monolayer. nih.govfrontiersin.org In the brown-colored GSB species, the chlorosomes are predominantly composed of bacteriochlorophyll e and the carotenoid isorenieratene, which includes this compound. frontiersin.orgfrontiersin.org
Within the chlorosome, this compound serves not only to harvest light but may also play a significant structural role. nih.govfrontiersin.org The presence of aryl end groups (φ-rings) in isorenieratene is thought to facilitate π-π stacking interactions with the bacteriochlorophyll molecules. nih.gov These interactions are believed to be crucial for the self-assembly and structural stabilization of the pigment aggregates within the chlorosome. nih.gov The specific arrangement of this compound within the chlorosome ensures an optimal distance and orientation relative to the bacteriochlorophylls, which is essential for the high efficiency of energy transfer that characterizes these light-harvesting systems. nih.gov
Photoprotection Mechanisms
In addition to its role in light harvesting, this compound provides essential photoprotective functions for the photosynthetic organism. frontiersin.org Photosynthesis, while vital for energy production, can also be a source of cellular damage due to the formation of highly reactive molecules when excess light energy is absorbed. researchgate.net this compound, like other carotenoids, helps to mitigate this potential for photodamage through several mechanisms. frontiersin.orgresearchgate.net
Photodynamic injury occurs when photosensitizer molecules, such as chlorophylls (B1240455) or bacteriochlorophylls, absorb light energy and transfer it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.gov This process can lead to widespread damage to cellular components. This compound can prevent this by quenching the triplet excited state of bacteriochlorophylls before they have a chance to interact with oxygen. researchgate.net The energy from the triplet bacteriochlorophyll is transferred to the carotenoid, which then dissipates this energy harmlessly as heat. nih.gov
Even when photoprotective mechanisms are active, some reactive oxygen species (ROS), most notably singlet oxygen, can still be formed. nih.gov this compound is an effective scavenger of these damaging molecules. researchgate.net Due to its extended system of conjugated double bonds, it can efficiently quench singlet oxygen through a physical process, absorbing the excess energy and returning the singlet oxygen to its harmless ground state. nih.gov Research has demonstrated the excellent scavenging ability of isorenieratene against both singlet oxygen and hydroxyl radicals. researchgate.net This direct quenching of ROS is a critical defense against oxidative stress in photosynthetic organisms. nih.govnih.gov
Table 2: Reactive Oxygen Species Quenched by Isorenieratene
| Reactive Oxygen Species | Quenching/Scavenging Ability |
| Singlet Oxygen (¹O₂) | Excellent |
| Hydroxyl Radical (•OH) | Excellent |
This interactive table summarizes the demonstrated ability of isorenieratene to quench specific reactive oxygen species.
Exposure to ultraviolet (UV) radiation represents another significant environmental stress for photosynthetic organisms, as it can cause direct damage to DNA and other cellular components. nih.gov Carotenoids, including this compound, are thought to play a role in protecting against UV-induced damage. researchgate.netnih.gov
Isorenieratene has been identified as a potential photo/UV damage inhibitor. researchgate.net In a study using a cell model damaged by UVB radiation, isorenieratene exhibited significant protective effects. researchgate.net While the precise mechanisms are still under investigation, it is believed that the antioxidant properties of this compound, particularly its ability to scavenge free radicals generated by UV exposure, contribute to this protective function. researchgate.net This suggests that the presence of this compound is an important adaptation for green sulfur bacteria, allowing them to tolerate the levels of UV radiation that may penetrate their aquatic environments.
Role in Membrane Stabilization in Extremophiles
This compound, an aromatic carotenoid, is thought to play a structural role in the cellular membranes of the extremophilic organisms that synthesize it. While direct research exclusively on this compound's impact on the membranes of extremophiles is specific to certain bacterial species, the functions of similar carotenoids in other extremophiles, such as archaea, provide strong inferential evidence of its role. Carotenoids, in general, are known to modulate the physicochemical properties of biological membranes. encyclopedia.pub
In extremophilic archaea, particularly haloarchaea that thrive in high-salt environments, carotenoids like bacterioruberin (B1237277) are crucial for membrane stability. encyclopedia.pub These molecules are believed to increase membrane rigidity and act as a water barrier, which is essential for survival under high osmotic and oxidative stress. encyclopedia.pub The presence of carotenoids within the archaeal cell membrane helps the organism adapt to hypersaline conditions by controlling the passage of ions and oxygen molecules. encyclopedia.pub
The structure of carotenoids influences their interaction with the lipid bilayer. Apolar carotenoids, of which this compound is an example, typically insert themselves within the hydrophobic core of the membrane. This positioning can affect membrane fluidity and organization. In general, carotenoids can help to maintain membrane fluidity in response to temperature fluctuations, a critical adaptation for survival in extreme thermal environments. mdpi.com For instance, some extremophiles adjust their carotenoid content to counteract the rigidifying effect of cold temperatures on their membranes. researchgate.net
While archaeal membranes are distinct due to their ether-linked lipids, which provide inherent resistance to extreme conditions, the presence of carotenoids offers an additional layer of adaptation. nih.gov These pigments can constitute a significant fraction of the membrane's lipid content, underscoring their importance in maintaining membrane integrity and function in hostile environments. encyclopedia.pub
Table 1: Effects of Carotenoids on Membrane Properties in Extremophiles
| Carotenoid Type | Organism Type | Observed Effect on Membrane | Reference |
| Bacterioruberin | Haloarchaea | Increases membrane rigidity, acts as a water barrier, stabilizes against osmotic and oxidative stress. | encyclopedia.pub |
| General Carotenoids | Extremophiles | Modulate membrane fluidity in response to temperature changes. | mdpi.com |
| Apolar Carotenoids | General | Insert into the hydrophobic core of the membrane, influencing fluidity and organization. | ill.eu |
Contributions to Cellular Stress Responses
This compound and related aromatic carotenoids make significant contributions to the cellular stress responses of their producer organisms, primarily through their potent antioxidant and photoprotective properties.
The aromatic structure of isorenieratene is believed to contribute to its stability and effectiveness as a natural antioxidant and a shield against photo/UV damage. researchgate.net Research on isorenieratene extracted from Rhodococcus sp. demonstrated its excellent ability to scavenge both singlet oxygen and hydroxyl radicals generated during UVB-induced auto-oxidation. researchgate.net This capacity to neutralize reactive oxygen species (ROS) is a critical defense mechanism against oxidative stress, which can otherwise lead to cellular damage.
Furthermore, studies have shown that isorenieratene and its derivative, 3,3′-dihydroxyisorenieratene, can help prevent DNA damage in human cells, highlighting their protective capabilities at a fundamental level. researchgate.net The benzene (B151609) rings within the structure of isorenieratene are particularly noted for their contribution to UV resistance. researchgate.net
In various microorganisms, the synthesis of carotenoids is a direct response to environmental stressors. For example, in some mycobacteria, the production of isorenieratene is linked to the activation of the SigF sigma factor, which is involved in the response to heat and oxidative stress. researchgate.net This suggests that the biosynthesis of this compound is integrated into the broader stress response network of the cell.
Table 2: Documented Stress-Related Functions of Isorenieratene and its Derivatives
| Compound | Stressor | Protective Mechanism | Investigated System | Reference |
| Isorenieratene | UVB Radiation | Scavenging of singlet oxygen and hydroxyl radicals. | Rhodococcus sp. extract | researchgate.net |
| Isorenieratene & 3,3′-dihydroxyisorenieratene | General | Prevention of DNA damage. | Human cells | researchgate.net |
| Isorenieratene | Heat and Oxidative Stress | Biosynthesis is regulated by the stress-responsive SigF sigma factor. | Mycobacterium smegmatis | researchgate.net |
| Isorenieratene | High Light | Implied role in photoprotection through antioxidant activity. | Green Sulfur Bacteria | nih.govwikipedia.org |
Advanced Methodologies for Beta Isorenieratene Research
Analytical Techniques for Detection and Quantification
Precise and sensitive analytical methods are fundamental to accurately identify and measure β-isorenieratene in complex biological samples. These techniques often involve a combination of separation and spectroscopic methods.
Chromatographic Separations (HPLC, TLC, GC-MS)
Chromatographic techniques are central to the isolation and purification of β-isorenieratene from cellular extracts.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of carotenoids like β-isorenieratene. asm.org Reversed-phase HPLC, often utilizing C18 or C30 columns, is commonly employed to separate β-isorenieratene from other pigments based on polarity. nih.govupm.edu.my The choice of mobile phase, typically a mixture of solvents like methanol, acetonitrile, and water, is optimized to achieve efficient separation. upm.edu.my Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, which allows for the identification of β-isorenieratene based on its characteristic absorption spectrum. researchgate.netfoodandnutritionjournal.org For instance, in engineered E. coli, HPLC analysis identified β-isorenieratene with absorption maxima (λmax) at 427, 453, and 481 nm. researchgate.net
Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC is a valuable technique for the initial separation and qualitative identification of carotenoids. It can be used to separate major carotenoids, including β-carotene, which has a similar absorption spectrum to β-isorenieratene. fdbio-rptu.de
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable derivatives of carotenoids. While direct analysis of intact β-isorenieratene by GC-MS is challenging due to its high molecular weight and low volatility, the technique is invaluable for identifying its degradation products or derivatives in geological samples. researchgate.netnih.gov For example, GC-MS has been used to identify abundant isorenieratene (B1244745) derivatives in ancient sediments. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analyzed compounds. nih.govmdpi.com
Table 1: Chromatographic Methods for β-Isorenieratene Analysis
| Technique | Principle | Application in β-Isorenieratene Research | Key Findings |
| HPLC | Separation based on polarity using a liquid mobile phase and solid stationary phase. | Quantification and purification of β-isorenieratene from biological extracts. | Identification of β-isorenieratene in engineered E. coli with λmax at 427, 453, and 481 nm. researchgate.net |
| TLC | Separation based on polarity on a thin layer of adsorbent material. | Preliminary separation and qualitative identification of carotenoids. | Useful for separating major carotenoid classes. fdbio-rptu.de |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification of β-isorenieratene derivatives and degradation products, particularly in geological samples. | Detection of isorenieratene derivatives in ancient sediments. researchgate.net |
Spectroscopic Characterization Methods (UV-Vis, Mass Spectrometry, EPR)
Spectroscopic methods provide crucial information about the structure and properties of β-isorenieratene.
UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for the identification and quantification of carotenoids. β-isorenieratene, like other carotenoids, exhibits a characteristic absorption spectrum in the UV-Vis region due to its conjugated polyene system. fdbio-rptu.deijfmr.com The absorption maxima (λmax) are key identifiers. researchgate.net Studies have shown that β-isorenieratene has a nearly identical absorption spectrum to β-carotene. researchgate.net
Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition of β-isorenieratene. Techniques like HPLC coupled with Atmospheric Pressure Chemical Ionization (APCI)-MS/MS and High-Resolution Mass Spectrometry (HRMS) have been used to identify isorenieratene, a related compound, with high accuracy. nih.gov The exact mass of β-isorenieratene is 532.406901. lipidmaps.org Tandem MS (MS/MS) provides structural information through fragmentation analysis. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR has been employed to investigate the antioxidant properties of related aromatic carotenoids like isorenieratene. This technique can detect and characterize free radicals, providing insights into the ability of these compounds to scavenge reactive oxygen species. researchgate.net
Table 2: Spectroscopic Data for β-Isorenieratene and Related Compounds
| Technique | Analyte | Key Spectral Features | Reference |
| UV-Vis | β-Isorenieratene | λmax = 427, 453, 481 nm | researchgate.net |
| HRMS | Isorenieratene | Measured m/z = 528.3762 (Calculated = 528.3756) | nih.gov |
| Exact Mass | β-Isorenieratene | 532.406901 | lipidmaps.org |
Compound-Specific Isotopic Analysis
Compound-specific isotopic analysis (CSIA) is a powerful tool for tracing the biogeochemical pathways of specific molecules. psu.edu In the context of β-isorenieratene, analyzing the stable carbon isotope ratios (δ¹³C) can provide insights into its biosynthetic origins. Green sulfur bacteria, which produce isorenieratene, utilize the reverse tricarboxylic acid (TCA) cycle for carbon fixation, leading to a distinct isotopic enrichment in their biomass, including carotenoids. wikipedia.org This isotopic signature can be preserved in the geological record, making isorenieratene and its derivatives powerful biomarkers for past photic zone euxinia. wikipedia.org The analysis is typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). mdpi.com
Genetic and Genomic Approaches
Understanding the genetic basis of β-isorenieratene biosynthesis is crucial for metabolic engineering and for elucidating its evolutionary history.
Gene Knockout and Overexpression Studies
To confirm the function of candidate genes identified through comparative genomics, researchers employ gene knockout and overexpression techniques.
Gene Knockout: While a targeted gene inactivation system does not yet exist for any isorenieratene-producing strain of GSB, heterologous expression systems have been developed in genetically tractable species like Chlorobaculum tepidum. nih.gov By inactivating a gene and observing the resulting phenotype (e.g., the absence of β-isorenieratene), scientists can confirm the gene's function. nih.gov For instance, the inactivation of the bchU gene in C. tepidum was used as a site for inserting and expressing foreign genes. nih.gov
Overexpression Studies: Overexpressing a specific gene can lead to increased production of the corresponding enzyme and its product. nih.gov In the context of β-isorenieratene research, the cruB gene from an isorenieratene-producing GSB was heterologously expressed in C. tepidum. asm.orgnih.gov This resulted in the production of β-isorenieratene and β-carotene as the major carotenoids, confirming the role of CruB as a γ-carotene cyclase. asm.orgnih.gov Such studies are also crucial for metabolic engineering efforts aimed at enhancing the production of valuable carotenoids. biorxiv.org
Table 3: Key Genes in Isorenieratene Biosynthesis
| Gene | Encoded Enzyme | Function in Isorenieratene Pathway | Organism(s) | Reference |
| cruA | Lycopene (B16060) monocyclase | Catalyzes the formation of the first cyclic end group. | Green Sulfur Bacteria | nih.govpsu.edu |
| cruB | γ-carotene cyclase | Catalyzes the formation of the second cyclic end group to produce a dicyclic carotenoid. | Isorenieratene-producing Green Sulfur Bacteria | asm.orgnih.gov |
| crtU | Carotenoid 1,2-hydratase | Involved in the modification of the β-ring. | Green Sulfur Bacteria, Actinobacteria | nih.gov |
Phylogenetic Analysis of Carotenoid Biosynthetic Proteins
Phylogenetic analysis of the proteins involved in carotenoid biosynthesis provides crucial insights into the evolutionary origins and functional diversification of the pathways leading to compounds like β-isorenieratene. By comparing the amino acid sequences of these enzymes across different species, researchers can reconstruct their evolutionary history, identify conserved functional domains, and uncover instances of gene duplication, loss, or horizontal gene transfer that have shaped the metabolic capabilities of organisms. researchgate.netnih.gov
The synthesis of β-isorenieratene, an aromatic carotenoid, involves specific enzymes that are not universally distributed. It is prominently found in green sulfur bacteria (GSB) of the phylum Chlorobi. nih.govnih.gov The key reactions differentiating its pathway are the cyclization and aromatization steps. In GSB, the cyclization of lycopene is a critical branch point. nih.govresearchgate.net Genomic and experimental studies have identified two key carotenoid cyclases, CruA and CruB, that are essential for the production of the dicyclic isorenieratene. nih.govnih.gov
Phylogenetic analyses have shown that CruA and CruB are paralogs, meaning they arose from a gene duplication event. nih.gov CruA functions as a lycopene monocyclase, producing the monocyclic γ-carotene. nih.gov CruB, found specifically in isorenieratene-producing GSB species, acts as a γ-carotene cyclase, converting γ-carotene to β-carotene, which is the precursor for β-isorenieratene. nih.govnih.gov This two-enzyme cooperative action for dicyclic carotenoid formation in GSB is distinct from the mechanism in cyanobacteria, where a single dicyclase typically converts lycopene directly to β-carotene. nih.gov This suggests a different evolutionary route for the formation of dicyclic carotenoids in Chlorobi. nih.gov
The table below summarizes key proteins in the biosynthetic pathway leading to β-isorenieratene and their phylogenetic significance.
| Protein | Gene | Function | Phylogenetic Significance |
| Phytoene (B131915) Synthase | CrtB / PSY | Condenses two GGPP molecules to form phytoene. nih.gov | Highly conserved; used to determine the overall phylogenetic topology of carotenoid biosynthesis across different kingdoms. nih.gov |
| Phytoene Desaturase | CrtI | Catalyzes a series of desaturations to convert phytoene into lycopene. nih.gov | Evolutionary patterns in the CrtI family help delineate major microbial lineages. nih.gov |
| Lycopene Monocyclase | CruA | Converts lycopene to the monocyclic γ-carotene in GSB. nih.gov | An ortholog is found in all GSB; its presence marks the capability for carotenoid cyclization in this phylum. nih.gov |
| γ-Carotene Cyclase | CruB | Converts γ-carotene to the dicyclic β-carotene in specific GSB. nih.gov | A paralog of CruA, its presence is restricted to isorenieratene-producing GSB species, indicating a key evolutionary adaptation for dicyclic aromatic carotenoid synthesis. nih.gov |
Controlled Cultivation and Environmental Simulation for Production and Function Studies
Understanding the production and physiological function of β-isorenieratene necessitates advanced methodologies that allow for precise control over the growth environment of producing organisms, primarily green sulfur bacteria (GSB). Controlled cultivation in bioreactors and environmental simulation are powerful tools for this purpose. nih.gov
Controlled cultivation involves growing microorganisms in bioreactors where key physical and chemical parameters can be meticulously managed and monitored. nih.gov This approach is essential for optimizing the yield of β-isorenieratene and for studying how its production is regulated. The principles of optimizing microbial cultivation for other carotenoids, such as β-carotene, are directly applicable. mdpi.com Key parameters that can be controlled to influence biomass and carotenoid production include nutrient composition, pH, temperature, dissolved oxygen (or lack thereof for anaerobes), and agitation speed. nih.govmdpi.com
For GSB, which are strict anaerobes and anoxygenic phototrophs, cultivation requires specialized bioreactors that can maintain anoxic conditions while providing a light source. Environmental simulation studies focus on mimicking the specific ecological niche of these bacteria to investigate the function of β-isorenieratene. GSB are typically found in the deep, anoxic layers of stratified lakes and seas, where light is scarce and of a narrow spectral range. nih.gov
By simulating these low-light and anoxic conditions in a controlled laboratory setting, researchers can study how β-isorenieratene contributes to the unique light-harvesting capabilities of GSB. nih.gov The aromatic structure of isorenieratene allows it to absorb light at different wavelengths compared to non-aromatic carotenoids, an adaptation to the filtered light available in their natural habitat. Manipulating the intensity and wavelength of light in a bioreactor can reveal how these factors regulate the expression of carotenoid biosynthesis genes and the final accumulation of β-isorenieratene.
The following table illustrates how controlled parameters in a cultivation system can be varied to study their effect on β-isorenieratene production, based on general principles of microbial fermentation for carotenoids.
| Parameter | Range/Condition | Objective of Variation | Expected Impact on β-Isorenieratene |
| Light Intensity | Low to High Photon Flux | To simulate different depths in a water column and study photoprotective vs. light-harvesting roles. | Production may increase under specific low-light conditions to maximize light harvesting. |
| Light Wavelength | Narrowband (e.g., blue, green) vs. Broadband | To mimic the filtered light environment of deep water. | Biosynthesis may be upregulated by wavelengths that penetrate deepest into the water column. |
| Carbon Source | CO2, Acetate, Pyruvate (B1213749) | To optimize biomass growth and precursor supply for carotenoid synthesis. | The choice and concentration of the carbon source can significantly affect the overall yield. |
| Nitrogen Source | Ammonium, Dinitrogen, Amino Acids | To study the influence of nitrogen availability on the C:N balance and secondary metabolite production. | Limiting nitrogen may, in some cases, shunt metabolic flux towards carotenoid production. |
| Redox Potential | Strictly Anaerobic | To maintain viability and study the influence of redox state on biosynthesis. | Essential for the growth of GSB; deviations can inhibit growth and carotenoid synthesis. |
| Temperature | 20°C - 30°C | To determine the optimal growth temperature for the specific GSB strain and its effect on enzyme kinetics. | Production will be maximal at the optimal temperature for the key biosynthetic enzymes. |
Through the systematic manipulation of these variables, controlled cultivation and environmental simulation provide a robust framework for elucidating the biosynthetic regulation of β-isorenieratene and its specific functional roles in the survival and photosynthetic efficiency of green sulfur bacteria.
Biotechnological Applications and Metabolic Engineering for Production
Heterologous Production in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)
The biosynthesis of β-isorenieratene has been successfully achieved in non-carotenogenic model organisms by introducing the necessary biosynthetic genes. Escherichia coli and Saccharomyces cerevisiae are favored hosts due to their well-characterized genetics, rapid growth, and established fermentation processes. tandfonline.comfrontiersin.org
The production of β-isorenieratene in these hosts begins with the establishment of a β-carotene-producing strain. nih.gov This is typically achieved by introducing the carotenogenic genes (crtE, crtB, crtI, and crtY) from organisms like Pantoea ananatis or Xanthophyllomyces dendrorhous. nih.govnih.gov The synthesis of β-isorenieratene then requires the introduction of a crucial enzyme, β-carotene desaturase (CrtU), which converts β-carotene into β-isorenieratene. nih.govrhea-db.org This enzyme, often sourced from bacteria like Brevibacterium linens, is responsible for the desaturation of the β-ionone rings of β-carotene. nih.govasm.org
In one study, the reconstruction of the β-carotene pathway in E. coli followed by the expression of the B. linens β-ring desaturase CrtU led to the production of isorenieratene (B1244745) as the major product, with a smaller amount of a β-isorenieratene-like compound also detected. nih.gov Heterologous expression of carotenoid biosynthesis pathways in E. coli has demonstrated the feasibility of producing a range of carotenoids, including intermediates and derivatives of the β-isorenieratene pathway. researchgate.net
Saccharomyces cerevisiae has also emerged as a robust platform for producing various carotenoids. mdpi.comnih.gov Its native mevalonate (B85504) (MVA) pathway provides a strong flux towards the precursor isopentenyl pyrophosphate (IPP), which is beneficial for carotenoid synthesis. tandfonline.com While much of the research in yeast has focused on β-carotene, astaxanthin, and canthaxanthin, the principles and strategies developed are directly applicable to β-isorenieratene production. tandfonline.commdpi.comresearchgate.net
Optimization of Gene Expression and Plasmid Engineering
Fine-tuning the expression of heterologous genes is critical for maximizing carotenoid production and minimizing the accumulation of pathway intermediates. biorxiv.org In the context of β-isorenieratene synthesis, the initial design of a genetic construct can lead to the accumulation of the precursor β-carotene and the intermediate β-isorenieratene, indicating that the expression level of the final enzyme, CrtU, may not be optimal. biorxiv.org
Strategies to optimize gene expression include:
Promoter Engineering: Utilizing promoters of varying strengths to balance the expression of different genes in the pathway. For instance, replacing a weaker promoter with a stronger one for the crtU gene was shown to improve the conversion of intermediates to the final isorenieratene product. biorxiv.orgbiorxiv.org
Codon Optimization: Adapting the codon usage of the heterologous genes to match that of the host organism (e.g., E. coli or S. cerevisiae) can enhance translational efficiency and protein expression. mdpi.com
Modular Cloning Strategies: Advanced cloning techniques like Slot Assignment Cloning (SA-Clo), which is based on the modular cloning (MoClo) method, allow for the systematic and rapid construction and optimization of plasmids for producing specific carotenoids. biorxiv.org This approach facilitates the testing of different gene combinations and expression levels to achieve the desired product with minimal intermediates. biorxiv.orgbiorxiv.org
A study focusing on systematic plasmid engineering demonstrated that by adjusting promoter strength, the accumulation of isorenieratene could be made more efficient, reducing the levels of β-carotene and β-isorenieratene intermediates. biorxiv.org
Strategies for Maximizing Yields
Increasing the yield of β-isorenieratene involves a multi-pronged approach targeting precursor supply, pathway efficiency, and host metabolism.
Enhancing Precursor Supply: The biosynthesis of carotenoids depends on the availability of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In E. coli, which uses the methylerythritol 4-phosphate (MEP) pathway, overexpression of rate-limiting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (dxs) can significantly boost precursor availability. mdpi.com In S. cerevisiae, which utilizes the mevalonate (MVA) pathway, upregulation of enzymes such as HMG-CoA reductase is a common strategy. tandfonline.commdpi.com Introducing a heterologous MVA pathway into E. coli has also proven effective in increasing the production of carotenoids. frontiersin.orgresearchgate.net
Metabolic Pathway Optimization: The expression levels of all enzymes in the biosynthetic pathway must be carefully balanced to optimize metabolic flux and achieve high yields. mdpi.com This can be accomplished through the combinatorial assembly of required genes and regulatory elements. mdpi.com
Cofactor Engineering: The desaturation steps in carotenoid biosynthesis are often dependent on cofactors like NADPH. Engineering the central carbon metabolism to increase the intracellular supply of NADPH can enhance carotenoid production. frontiersin.org
Fermentation Process Optimization: Optimizing culture conditions such as temperature, pH, and nutrient sources is crucial for maximizing microbial growth and product formation. csic.es For instance, supplementing the culture medium with precursors like mevalonate has been shown to dramatically increase β-carotene yields in recombinant E. coli, a strategy that could be applied to β-isorenieratene production. researchgate.net
| Strategy | Target | Organism | Expected Outcome |
| Precursor Supply | Overexpression of dxs and idi genes | E. coli | Increased IPP/DMAPP pool from MEP pathway |
| Overexpression of truncated HMG-CoA reductase (tHMG1) | S. cerevisiae | Increased precursor flux from MVA pathway | |
| Introduction of heterologous MVA pathway | E. coli | Enhanced IPP/DMAPP supply | |
| Gene Expression | Promoter strength optimization | E. coli | Balanced pathway flux, reduced intermediates |
| Codon optimization of carotenogenic genes | S. cerevisiae | Improved protein expression | |
| Host Metabolism | Deletion of competing pathways | E. coli | Redirection of carbon flux to carotenoids |
| Cofactor (NADPH) regeneration | E. coli | Improved desaturase activity | |
| Fermentation | Medium optimization (e.g., glycerol, mevalonate) | E. coli | Higher biomass and product titer |
Engineering for Novel Carotenoid Derivatives
The promiscuity of carotenogenic enzymes can be harnessed to produce novel carotenoid structures that are not readily found in nature. By combining enzymes from different organisms in a heterologous host, it is possible to create new biosynthetic pathways. nih.gov
For example, extending the β-carotene pathway with both the B. linens β-ring desaturase (CrtU) and the Pantoea β-carotene hydroxylase (CrtZ) in E. coli resulted in the synthesis of an asymmetric carotenoid, agelaxanthin A, which possesses one aromatic ring and one hydroxyl group. nih.gov This demonstrates the potential for creating a diverse range of compounds by modifying the β-isorenieratene backbone. Further extension of the isorenieratene pathway with a P450 monooxygenase from B. linens was explored to generate hydroxylated derivatives like 3-hydroxyisorenieratene and 3,3′-dihydroxyisorenieratene. nih.gov
Strain Development for Enhanced Production in Native or Engineered Microbes
Improving the production capabilities of both native β-isorenieratene producers and engineered microbes is a key area of research. For native producers like certain species of Brevibacterium or green sulfur bacteria, classical strain improvement methods such as random mutagenesis followed by screening can be employed. gerli.com
In engineered microbes, adaptive laboratory evolution (ALE) is a powerful technique to enhance production phenotypes. By subjecting the engineered strains to long-term cultivation under specific selective pressures, mutations that favor higher carotenoid production can be selected. This approach has been successfully used to improve β-carotene production in yeast. mdpi.com
Furthermore, genome-scale metabolic models can be used to identify gene knockout or overexpression targets that would redirect metabolic flux towards carotenoid biosynthesis. frontiersin.org For example, deleting genes involved in competing pathways can free up precursors and energy for the desired product. frontiersin.org
Exploration of Sustainable Production Systems
The development of sustainable and cost-effective production systems is essential for the commercial viability of microbially produced β-isorenieratene. mdpi.comcsic.es
Utilization of Renewable Feedstocks: A key aspect of sustainability is the ability to use low-cost, renewable feedstocks as carbon sources. Research has demonstrated the successful production of carotenoids in S. cerevisiae using sucrose, a readily available and inexpensive sugar. mdpi.comnih.gov Engineered yeast strains have also been developed to utilize xylose, a major component of lignocellulosic biomass. researchgate.net
Biorefinery Concepts: Integrating carotenoid production into a biorefinery concept, where multiple valuable products are generated from a single feedstock, can improve the economics of the process.
Process Optimization: Optimizing fermentation conditions, such as pH, temperature, and aeration, is crucial for achieving high yields. csic.es Additionally, developing efficient and environmentally friendly methods for extracting carotenoids from the microbial biomass is an important consideration. csic.estandfonline.com
The use of microbial cell factories for β-isorenieratene production represents a sustainable alternative to chemical synthesis, with the potential for producing a range of valuable aromatic carotenoids. frontiersin.org
Evolutionary Trajectories of Aromatic Carotenoid Biosynthesis
Phylogenomics of Carotenoid Biosynthesis Genes
The biosynthesis of carotenoids is an ancient metabolic pathway, with the core enzymes, phytoene (B131915) synthase (CrtB) and phytoene desaturase (CrtI), being conserved across a wide range of carotenogenic organisms. nih.gov Phylogenetic analyses of these and other key genes, such as lycopene (B16060) cyclase, have revealed distinct evolutionary lineages. nih.gov Comparative genomics suggests four major phylogenetic groups for microbial carotenoid biosynthesis: (i) Proteobacteria, (ii) Firmicutes, (iii) Chlorobi, Cyanobacteria, and photosynthetic eukaryotes, and (iv) Archaea, Bacteroidetes, and Actinobacteria. nih.gov
The genes responsible for the synthesis of isorenieratene (B1244745) are found within a biosynthetic gene cluster (BGC). frontiersin.org In organisms like Streptomyces sp. VITGV38, this cluster includes genes for phytoene synthase (crtB), phytoene desaturase (crtI), geranylgeranyl pyrophosphate synthase (crtE), lycopene cyclase (crtY), and isorenieratene synthase (crtU). frontiersin.org The presence of crtU is a key indicator of the isorenieratene pathway, as it is involved in the conversion of lycopene to isorenieratene. frontiersin.org Another gene, crtT, which encodes a methyltransferase, is also associated with this pathway and may modify the carotenoid backbone. frontiersin.org
Phylogenetic studies of carotenoid biosynthetic genes indicate that their evolution is marked by both lateral gene transfer and gene duplication events. nih.gov For instance, the lycopene cyclase enzymes (CrtL) show evidence of independent gene duplications and subsequent divergence, leading to different types of cyclases. nih.gov Similarly, the CrtI family of desaturases exhibits significant biochemical diversity, a result of extensive evolutionary adaptation. nih.gov
Table 1: Key Genes in Isorenieratene Biosynthesis and Their Functions
| Gene | Enzyme | Function in Isorenieratene Biosynthesis |
| crtE | Geranylgeranyl pyrophosphate synthase | Synthesizes geranylgeranyl pyrophosphate (GGPP), the precursor for phytoene. |
| crtB | Phytoene synthase | Catalyzes the condensation of two GGPP molecules to form phytoene. nih.gov |
| crtI | Phytoene desaturase | Introduces double bonds into the phytoene backbone to form lycopene. nih.gov |
| crtY | Lycopene cyclase | Catalyzes the cyclization of lycopene to form β-carotene. frontiersin.org |
| crtU | Isorenieratene synthase / β-carotene desaturase | Converts β-carotene to β-isorenieratene and then to isorenieratene. plos.orgnih.gov |
| crtT | Methyltransferase | Potentially modifies the carotenoid backbone. frontiersin.org |
Adaptive Evolution of Isorenieratene Pathways in Response to Environmental Niches
The evolution of isorenieratene biosynthetic pathways is closely linked to the adaptation of organisms to specific environmental niches. ufl.edu Aromatic carotenoids like isorenieratene are particularly associated with green sulfur bacteria (GSB), which are anoxygenic phototrophs often found in low-light, anoxic environments. researchgate.net It has been proposed that the last common ancestor of the family Chlorobiaceae (a major group of GSB) was a "brown" form capable of synthesizing bacteriochlorophyll (B101401) e and isorenieratene, an adaptation to low-light conditions. researchgate.net
In coral skeletons, a unique and dynamic microenvironment, certain strains of Prosthecochloris (a genus of GSB) have adapted to the diurnal changes. researchgate.net Comparative genomics of these coral-associated strains reveal specialized metabolic capabilities, including the synthesis of isorenieratene, which likely plays a role in their adaptation. researchgate.net Mobile genetic elements and evidence of HGT are abundant in the genomic regions containing these adaptive genes, highlighting the role of genetic mobility in responding to environmental pressures. researchgate.net
The production of isorenieratene in some actinobacteria, such as Streptomyces coelicolor, is linked to light exposure and provides antioxidative properties. microbiologyresearch.org The transcription of the isorenieratene gene cluster in this bacterium increases significantly when grown on certain carbon sources, suggesting a role in responding to metabolic or environmental cues. microbiologyresearch.org The marine environment, with its unique stressors like variable salinity, pH, and constant microbial competition, represents a distinct evolutionary niche that has driven the evolution of novel bioactive molecules, including unique carotenoids. biorxiv.org
Divergence from Other Carotenoid Biosynthetic Lineages
The isorenieratene biosynthesis pathway represents a significant divergence from other major carotenoid production lines. A key branching point in many carotenoid pathways is the cyclization of lycopene. nih.gov In many organisms, lycopene can be cyclized to form either β-rings or ε-rings, leading to a variety of C40 carotenoids. ijbs.com
The isorenieratene pathway diverges after the formation of β-carotene. The enzyme isorenieratene synthase (crtU) is unique to this pathway and is responsible for the aromatization of the β-rings of β-carotene. nih.gov This desaturation and subsequent methylation creates the characteristic aromatic end groups of isorenieratene. nih.gov
In green sulfur bacteria (GSB), the biosynthesis of aromatic carotenoids like isorenieratene and the monocyclic chlorobactene (B1254000) involves a different strategy at the cyclization step compared to cyanobacteria. nih.gov In GSB, it appears that the modification of γ-carotene, rather than the initial cyclization of lycopene, is the crucial branch point for producing mono- or dicyclic carotenoids. nih.gov GSB utilize two different carotenoid cyclases, CruA (a lycopene monocyclase) and CruB (a γ-carotene cyclase), which work together to produce the dicyclic β-carotene precursor for isorenieratene. nih.govresearchgate.net This cooperative action of two distinct cyclases is a notable feature that distinguishes the GSB pathway from others. researchgate.net
Q & A
Q. What practices mitigate reproducibility issues in this compound quantification studies?
- Methodological Answer : Share raw spectral data and HPLC chromatograms via repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Include step-by-step protocols in supplementary materials .
Q. How should conflicting NMR assignments for this compound isomers be addressed?
- Methodological Answer : Replicate analyses using cryoprobe-equipped NMR systems for enhanced sensitivity. Collaborate with computational chemists to simulate <sup>13</sup>C chemical shifts and validate via heteronuclear correlation spectroscopy (HSQC) .
Ethical and Interdisciplinary Considerations
Q. What ethical frameworks apply to this compound research involving genetic modification of phototrophic bacteria?
- Methodological Answer : Adhere to institutional biosafety committees (IBCs) for containment protocols. Justify gene-editing (e.g., CRISPR-Cas9) under the Belmont Report’s principles (beneficence, respect for organisms, justice) when engineering model strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
